3-chloro-N-(2-fluorophenyl)propanamide
Overview
Description
3-chloro-N-(2-fluorophenyl)propanamide is an organic compound with the molecular formula C9H9ClFNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-fluorophenyl group and the alpha carbon is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoroaniline+3-chloropropionyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Reduction: Formation of 3-chloro-N-(2-fluorophenyl)propanamine.
Oxidation: Formation of 3-chloro-N-(2-fluorophenyl)propanoic acid.
Scientific Research Applications
3-chloro-N-(2-fluorophenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-fluorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The chlorine atom may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-fluorophenyl)propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
- 3-(2-chloro-3-methoxyphenyl)-N-(4-fluorophenyl)propanamide
Uniqueness
3-chloro-N-(2-fluorophenyl)propanamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activity. The presence of the 2-fluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design and development.
Properties
IUPAC Name |
3-chloro-N-(2-fluorophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCBWOFSIVDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401296 | |
Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349097-66-1 | |
Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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